Product packaging for 6-Chloro-3,4-pyridinediamine(Cat. No.:CAS No. 89182-17-2)

6-Chloro-3,4-pyridinediamine

Cat. No.: B372470
CAS No.: 89182-17-2
M. Wt: 143.57g/mol
InChI Key: OQRXBXNATIHDQO-UHFFFAOYSA-N
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Description

6-Chloro-3,4-pyridinediamine is a versatile chemical scaffold of significant interest in medicinal chemistry and neuroscience research . Its structure, featuring both chloro and diamine substituents on a pyridine ring, makes it a valuable precursor for synthesizing complex heterocyclic systems designed to interact with biological targets . This compound serves as a critical building block for the development of multifunctional ligands. For instance, pyridine and pyrimidine diamine derivatives have been engineered as dual-binding site inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes targeted in the investigation of neurodegenerative conditions like Alzheimer's disease . These inhibitors are designed to simultaneously bind to both the catalytic active site and the peripheral anionic site of the enzymes, and some demonstrate additional valuable properties such as the ability to reduce the aggregation of amyloid-β (Aβ42) and tau proteins, which are pathological hallmarks of Alzheimer's disease . The 3,4-diaminopyridine motif is a recognized pharmacophore in neuropharmacology . Compounds bearing this structure, such as 3,4-diaminopyridine (3,4-DAP), are known to function as high-affinity, partial antagonists of voltage-gated potassium (Kv) channels . This mechanism leads to the broadening of presynaptic action potentials and a consequent enhancement of neurotransmitter release at junctions such as the neuromuscular junction (NMJ) . Due to this activity, 3,4-DAP is an FDA-approved treatment for Lambert-Eaton myasthenic syndrome, underscoring the therapeutic potential of this chemical class . As such, this compound provides researchers with a versatile starting point for the design and synthesis of new compounds with potential applications in neuroscience and the study of neurodegenerative diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6ClN3 B372470 6-Chloro-3,4-pyridinediamine CAS No. 89182-17-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloropyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRXBXNATIHDQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70920468
Record name 6-Chloropyridine-3,4-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9030-21-1, 89182-17-2
Record name 6-Chloropyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70920468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphorylase, purine nucleoside
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Record name 6-Chloropyridine-3,4-diamine
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Chemical Profile of 6 Chloro 3,4 Pyridinediamine

The fundamental properties of 6-Chloro-3,4-pyridinediamine are summarized in the table below.

PropertyValue
IUPAC Name This compound
CAS Number 89182-17-2
Molecular Formula C₅H₆ClN₃ chemspider.com
Molecular Weight 143.57 g/mol chemspider.com

Synthesis and Manufacturing Processes

A common application of 6-Chloro-3,4-pyridinediamine is as a starting material for the synthesis of more complex heterocyclic structures. A key example is the synthesis of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate.

This synthesis is achieved through the reaction of 5-Chloropyridine-2,3-diamine (an isomer of this compound) with methyl 4-formylbenzoate (B8722198) in dimethylformamide (DMF) under reflux conditions. arabjchem.org The reaction mixture is heated for several hours, after which the product is precipitated by pouring the mixture into ice water and then purified by crystallization from ethanol (B145695). arabjchem.org This reaction demonstrates the utility of the diaminopyridine scaffold in constructing fused imidazole (B134444) rings, a common strategy in medicinal chemistry.

Spectroscopic and Analytical Data

¹H NMR (400 MHz, DMSO-d6) of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: arabjchem.org

δ 11.60 (s, 1H)

δ 8.50 (d, J = 8.0 Hz, 1H)

δ 7.92 (d, J = 8.0 Hz, 1H)

δ 7.88 (d, J = 8.5 Hz, 2H)

δ 7.68 (d, J = 8.5 Hz, 2H)

δ 3.85 (s, 3H, CH3)

¹³C NMR (125 MHz, DMSO-d6) of methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate: arabjchem.org

δ 167.3, 152.2, 145.1, 139.9, 133.2, 131.7, 129.4, 129.4, 128.3, 127.09, 126.2, 126.2, 124.4, 52.0

Chemical Reactivity and Derivatization

The primary reactivity of 6-Chloro-3,4-pyridinediamine lies in the nucleophilic character of its amino groups, which readily participate in condensation reactions to form fused heterocyclic systems.

A significant derivatization pathway involves the reaction with aldehydes to form imidazo[4,5-c]pyridines. nih.gov This transformation is a cornerstone in the synthesis of a wide range of derivatives. For example, the synthesized methyl 4-(6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate can be further derivatized. arabjchem.org

This intermediate can then be used to synthesize a series of imidazo[4,5-b]pyridine benzohydrazones by reacting it with various substituted benzaldehyde (B42025) derivatives. arabjchem.org This modular approach allows for the generation of a diverse library of compounds for biological screening. The general scheme for this derivatization is the reaction of the benzohydrazide (B10538) with an appropriate aldehyde to form the corresponding benzohydrazone. arabjchem.org

This highlights the role of this compound as a versatile scaffold for the construction of complex molecules with potential biological activities.

An in-depth look at the chemical compound this compound reveals its intricate synthesis and versatile reactivity. This article focuses exclusively on the scientific methodologies for its preparation and subsequent derivatization into various other compounds.

Coordination Chemistry of 6 Chloro 3,4 Pyridinediamine Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with a ligand like 6-Chloro-3,4-pyridinediamine would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. scirp.orgbohrium.com The choice of solvent and reaction conditions, such as temperature and molar ratio of metal to ligand, would be crucial in isolating the desired product. bingol.edu.trmdpi.com For instance, a common method involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides or nitrates) dropwise, often with stirring and heating to facilitate the reaction. researchgate.netrasayanjournal.co.in

Characterization of the resulting complexes is essential to determine their composition and structure. Standard techniques include:

Elemental Analysis (CHN Analysis): This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the complex, which helps in confirming the stoichiometric ratio of the metal and ligand. scirp.orgbohrium.com

Molar Conductivity Measurements: By measuring the electrical conductivity of a solution of the complex, it is possible to determine whether the complex is an electrolyte or non-electrolyte. This provides insight into whether anions are coordinated to the metal ion or exist as counter-ions in the crystal lattice. bingol.edu.trresearchgate.net

X-ray Crystallography: This is the most definitive method for determining the three-dimensional structure of a complex in the solid state. It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral, square planar), and intermolecular interactions like hydrogen bonding. researchgate.netnih.gov

Although specific examples for this compound are not available, data for related structures, such as complexes with 2,6-pyridinediamine, show distorted octahedral or tricapped trigonal prism geometries depending on the metal ion. researchgate.net

Table 1: General Techniques for Synthesis and Characterization of Metal Complexes
TechniquePurposeInformation Obtained
Solution-based ReactionSynthesis of complexPrecipitated solid complex
Elemental AnalysisCharacterizationEmpirical formula and stoichiometry
Molar ConductivityCharacterizationElectrolytic nature of the complex
X-ray CrystallographyCharacterizationDefinitive 3D molecular structure

Spectroscopic Signatures of Metal-Ligand Interactions

Spectroscopy is a powerful tool for probing the interaction between a metal ion and a ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the ligand and to determine which of these groups are involved in coordination to the metal ion. When the amino groups or the pyridine (B92270) nitrogen of this compound coordinate to a metal, the vibrational frequencies (stretching and bending) of the N-H and C=N bonds are expected to shift, typically to lower frequencies. dergipark.org.trbingol.edu.tr The appearance of new, low-frequency bands can also indicate the formation of metal-nitrogen (M-N) bonds. scirp.orgtandfonline.com

UV-Visible (Electronic) Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in determining the coordination geometry. The spectra of transition metal complexes typically show two types of absorption bands: d-d transitions and charge-transfer (CT) transitions. researchgate.netlibretexts.org The d-d transitions, which are generally weak, are related to the splitting of the metal d-orbitals by the ligand field and are indicative of the geometry around the metal ion. libretexts.org Charge-transfer bands, which are much more intense, arise from the transfer of electrons between the metal and the ligand (either ligand-to-metal, LMCT, or metal-to-ligand, MLCT). iieta.org

Table 2: Expected Spectroscopic Signatures for Metal Complexation
Spectroscopic TechniqueObserved Change upon ComplexationInterpretation
Infrared (IR) SpectroscopyShift in ν(N-H) and ν(C=N) bandsCoordination of amino and/or pyridine nitrogen atoms
Appearance of new bands in the far-IR regionFormation of M-N bonds
UV-Visible SpectroscopyAppearance of d-d transition bandsIndication of coordination geometry (e.g., octahedral, tetrahedral)
Appearance of intense charge-transfer bandsElectronic interactions between metal and ligand

Magnetic Properties of Metal Complexes

The magnetic properties of transition metal complexes provide insight into the number of unpaired electrons in the metal's d-orbitals, which in turn helps to determine the metal's oxidation state and the geometry of the complex. libretexts.orgnumberanalytics.com

Diamagnetic substances contain no unpaired electrons and are weakly repelled by a magnetic field. iitk.ac.indadasahebrawalcollege.ac.in

Paramagnetic substances contain one or more unpaired electrons and are attracted to a magnetic field. iitk.ac.indadasahebrawalcollege.ac.in The strength of this attraction is proportional to the number of unpaired electrons. libretexts.org

The magnetic moment (µ) of a complex is measured experimentally, often using a Gouy balance or a SQUID magnetometer, and is typically reported in units of Bohr Magnetons (B.M.). researchgate.netuwimona.edu.jm For first-row transition metals, the magnetic moment can often be approximated by the "spin-only" formula:

μ = √n(n+2)

where 'n' is the number of unpaired electrons. iitk.ac.in By comparing the experimentally measured magnetic moment with the theoretical spin-only values, the number of unpaired electrons can be determined. This information is crucial for distinguishing between high-spin and low-spin configurations in octahedral complexes, for example. numberanalytics.comiitk.ac.in

Table 3: Theoretical Spin-Only Magnetic Moments for Metal Ions
Number of Unpaired Electrons (n)Metal Ion Example (Configuration)Spin-Only Magnetic Moment (μ) in B.M.Magnetic Behavior
0Zn(II) (d¹⁰)0Diamagnetic
1Cu(II) (d⁹)1.73Paramagnetic
2Ni(II) (d⁸)2.83Paramagnetic
3Cr(III) (d³)3.87Paramagnetic
4High-spin Mn(III) (d⁴)4.90Paramagnetic
5High-spin Fe(III) (d⁵)5.92Paramagnetic

Electrochemical Behavior (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of metal complexes. iieta.orgsathyabama.ac.in In a CV experiment, the potential applied to a solution of the complex is swept back and forth, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the complex. sathyabama.ac.in

Key parameters obtained from a CV experiment include the potentials of the anodic (oxidation) and cathodic (reduction) peaks. These potentials indicate how easily the metal complex can be oxidized or reduced. The separation between the anodic and cathodic peak potentials can provide information about the reversibility of the redox process. A reversible, one-electron process typically shows a peak separation of about 59 mV. researchgate.netiieta.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3,4-pyridinediamine?

  • Methodology : The compound is typically synthesized via chlorination of pyridine precursors. For example, 3,4-diaminopyridine derivatives may undergo selective chlorination using thionyl chloride (SOCl₂) under reflux conditions. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved through recrystallization or column chromatography. Characterization involves 1H^1\text{H}/13C^{13}\text{C} NMR (e.g., aromatic protons at δ 6.7–7.2 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (theoretical m/z: 158.03 for C5_5H6_6ClN3_3) .

Q. How is the purity and stability of this compound validated?

  • Methodology : Purity is assessed using HPLC (e.g., C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve exposing the compound to varying temperatures (4°C, 25°C, 40°C) and humidity levels (0–80% RH) over 30 days, followed by HPLC analysis to detect degradation products. Long-term storage recommendations include airtight containers under nitrogen at –20°C to prevent oxidation .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : Key techniques:

  • NMR : 1H^1\text{H} NMR identifies NH2_2 protons (δ 4.8–5.2 ppm, broad) and aromatic protons (δ 6.5–7.0 ppm).
  • FT-IR : Confirms NH2_2 stretching (3200–3400 cm1^{-1}) and C–Cl vibrations (650–750 cm1^{-1}).
  • Elemental Analysis : Validates %C, %H, %N (theoretical: C 38.12%, H 3.83%, N 26.62%) .

Advanced Research Questions

Q. How does this compound function as a building block in heterocyclic synthesis?

  • Methodology : The chloro and amino groups enable diverse reactivity:

  • Nucleophilic Aromatic Substitution : The chlorine atom undergoes displacement with amines or thiols to form pyrido[3,4-d]pyrimidines.
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 6-position for kinase inhibitor scaffolds (e.g., BACE1 inhibitors) .

Q. What computational approaches predict the compound’s reactivity in catalytic systems?

  • Methodology : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the amino groups (HOMO-rich) participate in hydrogen bonding, while the chlorine (LUMO-rich) acts as an electrophilic center. Molecular docking (e.g., AutoDock Vina) models interactions with enzyme active sites, such as β-secretase, to guide drug design .

Q. How can contradictory data on the compound’s solubility be resolved?

  • Methodology : Systematic solubility studies in polar (DMSO, water) and nonpolar solvents (toluene, hexane) under controlled pH (2–12). Use shake-flask method with UV-Vis quantification. For example, if solubility in DMSO conflicts between studies, assess batch-to-batch purity variations or hydration states via Karl Fischer titration .

Q. What strategies optimize its use in multi-step syntheses of bioactive molecules?

  • Methodology : Protect amino groups with Boc or Fmoc before functionalizing the chloro position. For instance, Fmoc protection allows selective Pd-catalyzed cross-coupling, followed by deprotection to generate intermediates for anticancer agents. Monitor reaction selectivity via LC-MS .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for chlorination steps?

  • Methodology : Compare reaction conditions (e.g., solvent polarity, SOCl₂ stoichiometry, reflux duration). For example, yields may drop in polar aprotic solvents due to side reactions. Replicate protocols with inline IR monitoring to track intermediate formation and optimize reaction time .

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